molecular formula C7H19N3 B129725 Spermidine CAS No. 124-20-9

Spermidine

Cat. No.: B129725
CAS No.: 124-20-9
M. Wt: 145.25 g/mol
InChI Key: ATHGHQPFGPMSJY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Spermidine is a polyamine compound found in ribosomes and living tissues, playing various metabolic roles within organisms . It primarily targets the Beta-1 adrenergic receptor , Beta-2 adrenergic receptor , Thioredoxin reductase 1 , Gentamicin 3’-acetyltransferase , and This compound/putrescine-binding periplasmic protein . These targets play crucial roles in various biological processes, including gene regulation, cell proliferation and differentiation, and adaptation to various stresses .

Mode of Action

This compound interacts with its targets to synchronize an array of biological processes, such as Ca²⁺, Na⁺, K⁺ -ATPase , thus maintaining membrane potential and controlling intracellular pH and volume . It regulates biological processes, such as Ca²⁺ influx by glutamatergic N-methyl-D-aspartate receptor (NMDA receptor) , which has been associated with nitric oxide synthase (NOS) and cGMP/PKG pathway activation and a decrease of Na⁺, K⁺ -ATPase activity in cerebral cortex synaptosomes .

Biochemical Pathways

This compound is synthesized from putrescine, a process catalyzed by This compound synthase (SPDS) . It is also a precursor to other polyamines, such as spermine and thermospermine . This compound is involved in the Methionine Metabolism and This compound and Spermine Biosynthesis pathways . It plays a crucial role in the formation of aminopropylagmatine , a key intermediate in the biosynthesis of this compound .

Pharmacokinetics

This compound is found in almost all tissues in association with nucleic acids and is thought to help stabilize some membranes and nucleic acid structures . It is found as a cation at all pH values . In a study, it was found that this compound reached the highest serum concentration within 30 minutes after administration and returned to baseline levels within 4 hours .

Result of Action

This compound is a longevity agent in mammals due to various mechanisms of action . The main mechanism at the molecular level is autophagy , but evidence has been found for other mechanisms, including inflammation reduction , lipid metabolism , and regulation of cell growth, proliferation, and death . This compound has been theorized to promote autophagy via the MAPK pathway by inhibiting phosphorylation of raf .

Action Environment

This compound is critical for growth, development, environmental adaptation, and virulence in various organisms . It has been found to be important for hyphal growth, conidial production, DON biosynthesis, environmental stress response, and virulence in Fusarium species . Furthermore, this compound levels in the body are influenced by age, with levels declining as age increases .

Biochemical Analysis

Biochemical Properties

Spermidine is generated from putrescine by aminopropyltransferase this compound synthase (SpdS) . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .

Cellular Effects

This compound influences cell function by stabilizing DNA and RNA, modulating autophagy, and forming eIF5A . It impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its synthesis from putrescine by SpdS . During synthesis, the aminopropyl moiety is donated from decarboxylated S-adenosylmethionine to form putrescine .

Temporal Effects in Laboratory Settings

It is known that this compound plays a crucial role in various cellular functions, which could potentially change over time .

Dosage Effects in Animal Models

It is known that this compound has a significant impact on cellular functions, which could potentially vary with dosage .

Metabolic Pathways

This compound is involved in the metabolic pathway where putrescine is converted into this compound by SpdS . It interacts with various enzymes and cofactors in this process .

Transport and Distribution

Given its role in various cellular functions, it is likely that this compound interacts with various transporters and binding proteins .

Subcellular Localization

Given its role in stabilizing DNA and RNA, it is likely that this compound is localized in the nucleus and other compartments where these biomolecules are present .

Scientific Research Applications

Properties

IUPAC Name

N'-(3-aminopropyl)butane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHGHQPFGPMSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCCN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4036645
Record name N-(3-Aminopropyl)-4-aminobutylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Spermidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

124-20-9
Record name Spermidine
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Record name Spermidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spermidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03566
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Record name 1,4-Butanediamine, N1-(3-aminopropyl)-
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Record name N-(3-Aminopropyl)-4-aminobutylamine
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Record name 4-azaoctamethylenediamine
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Record name SPERMIDINE
Source FDA Global Substance Registration System (GSRS)
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Record name Spermidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Spermidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03566
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Spermidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001257
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In vivo, the first step in the biosynthesis of spermidine and spermine is decarboxylation of ornithine (2,5-diaminopentanoic acid, H2 N(CH2)3CH(NH2)CO2H) by ornithine decarboxylase (ODC) to yield putrescine. Spermidine is then synthesized by transfer of an activated aminopropyl group from S-adenosyl S-methyl homocystaeamine to putrescine. Spermine is formed by addition of a further aminopropyl group to spermidine.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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